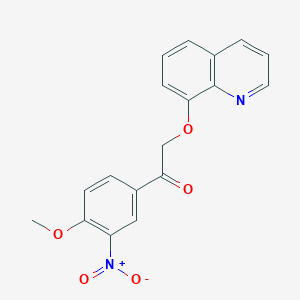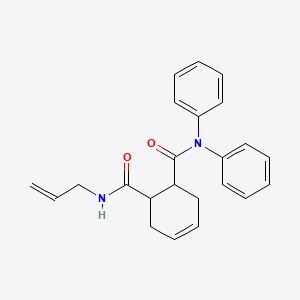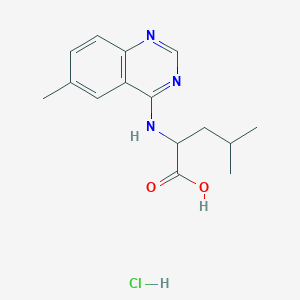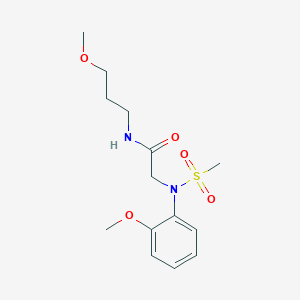![molecular formula C28H23F3N2 B4897903 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as Pyr-TFM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential use in the development of biosensors for the detection of various molecules.
Mecanismo De Acción
The mechanism of action of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that it interacts with DNA and inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is that it has been shown to have anticancer properties, which makes it a potential candidate for the development of chemotherapeutic agents. This compound has also been studied for its potential use in the development of biosensors for the detection of various molecules. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Direcciones Futuras
There are several future directions for the study of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential direction is the development of this compound as a chemotherapeutic agent for the treatment of cancer. Another direction is the study of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in various fields. This compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases and in the development of biosensors for the detection of various molecules. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(bromomethyl)pyrene with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the compound. Other methods of synthesis include the use of different catalysts and the modification of reaction conditions.
Propiedades
IUPAC Name |
1-(pyren-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N2/c29-28(30,31)23-5-2-6-24(17-23)33-15-13-32(14-16-33)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPGDFBPJHCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B4897838.png)

![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)



![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

